molecular formula C22H22N4O3 B5120640 2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B5120640
M. Wt: 390.4 g/mol
InChI Key: YTXYPTPDQAMING-QPJJXVBHSA-N
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Description

2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a complex organic compound with a unique structure that combines a pyrrolo[3,4-c]pyridine core with a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyridine core and the subsequent attachment of the piperazine and phenylpropenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could result in reduced forms of the compound.

Scientific Research Applications

2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolo[3,4-c]pyridine core with a piperazine and phenylpropenyl group sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-20(16-26-21(28)18-8-9-23-15-19(18)22(26)29)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXYPTPDQAMING-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C3=O)C=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C3=O)C=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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